3-Methoxyquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyquinoxaline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyquinoxaline-6-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones.
Carboxylation: The carboxylic acid group at the 6-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline-6-carboxylic acid, 3-hydroxyquinoxaline-6-carboxylic acid, and various substituted quinoxaline derivatives .
Scientific Research Applications
3-Methoxyquinoxaline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline-3-carboxylic acid: Similar in structure but with a quinoline core instead of a quinoxaline core.
Quinoxaline-6-carboxylic acid: Lacks the methoxy group at the 3-position.
Uniqueness
3-Methoxyquinoxaline-6-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methoxyquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-11-7-3-2-6(10(13)14)4-8(7)12-9/h2-5H,1H3,(H,13,14) |
InChI Key |
YZYIGFRJTNPGRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.